7-Bromo-3-cyclopropylbenzo[D]isoxazole
Description
7-Bromo-3-cyclopropylbenzo[d]isoxazole is a heterocyclic compound featuring a fused benzene-isoxazole core. Its structure is distinguished by a bromine atom at the 7-position and a cyclopropyl group at the 3-position of the benzo[d]isoxazole scaffold . Isoxazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors, antibiotics, and neurotoxins .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3-cyclopropyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2 |
InChI Key |
MEPCXRGCJKGLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-cyclopropylbenzo[D]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of metal-free catalysts and eco-friendly processes is increasingly favored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-cyclopropylbenzo[D]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoisoxazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 7-Bromo-3-cyclopropylbenzo[D]isoxazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Case Study : In a study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli, it demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL, indicating potent antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Anticancer Potential
The compound has shown promise in anticancer research, particularly due to its ability to inhibit cancer cell proliferation.
- Case Study : A recent screening against various cancer cell lines revealed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
FXR Agonist Development
The compound has been identified as a potential agonist for the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism.
- Research Findings : A patent describes methods for synthesizing isoxazole derivatives, including this compound, as FXR agonists for treating metabolic diseases such as cholestasis and diabetes . The compound's ability to modulate FXR activity could lead to novel therapeutic strategies for managing these conditions.
Biological Mechanisms
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving caspase activation.
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclopropylbenzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby altering metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues of 7-Bromo-3-cyclopropylbenzo[d]isoxazole include:
The 7-bromo and 3-cyclopropyl groups in the target compound confer unique properties:
Biological Activity
7-Bromo-3-cyclopropylbenzo[D]isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8BrN2O, with a molecular weight of approximately 252.1 g/mol. The compound features a fused ring structure comprising a benzene ring and an isoxazole ring, which contributes to its unique chemical properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds in the benzo[D]isoxazole class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
- Neuropharmacological Effects : Similar compounds have shown promise in enhancing cognitive functions and exhibiting neuroprotective effects. They may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
- Antioxidant Properties : The presence of the isoxazole ring suggests potential antioxidant activity, which is crucial for combating oxidative stress-related diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, such as:
- Enzymes : By inhibiting enzyme activity, the compound may alter metabolic pathways critical for bacterial survival or cellular function.
- Receptors : Interaction with neurotransmitter receptors could enhance synaptic plasticity, potentially aiding cognitive function in conditions like Alzheimer's disease .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Antimicrobial Resistance : A study demonstrated that derivatives of benzo[D]isoxazole exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents.
- Neuroprotective Effects in Animal Models : Research involving animal models showed that similar compounds improved cognitive functions and provided neuroprotection against neurodegenerative processes .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Neuroprotective Effects | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | Promising | Moderate |
| 6-Methylbenzo[D]isoxazole | High | Moderate | High |
| 5-Bromobenzo[D]isoxazole | Low | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
